Mastoparan (Vespula lewisii)
Description
Overview of Venom Peptides in Biomedical Research
Animal venoms are complex cocktails of bioactive molecules, honed by millions of years of evolution for predation and defense. uq.edu.au Among these components, peptides are a major constituent and have garnered significant attention in biomedical research due to their high potency, selectivity, and stability. uq.edu.aufrontiersin.org These venom-derived peptides often target crucial physiological pathways with remarkable precision, interacting with molecular targets such as ion channels and G protein-coupled receptors. frontiersin.org This specificity makes them invaluable tools for dissecting cellular mechanisms and promising candidates for the development of novel therapeutics for a range of conditions, including neurological disorders, cardiovascular diseases, and cancer. frontiersin.orgresearchgate.net The study of these molecules has led to the development of several approved drugs for conditions like type 2 diabetes, chronic pain, and hypertension. uq.edu.au
The exploration of venom peptides has been significantly advanced by "venomics," a field that integrates genomics, transcriptomics, and proteomics to comprehensively analyze animal venoms. frontiersin.org This approach has unveiled a vast molecular library, with estimates suggesting tens of millions of bioactive peptides and proteins across hundreds of thousands of venomous species. frontiersin.org Despite their potential, challenges remain in translating these natural compounds into clinical applications, including understanding their complex structure-activity relationships and ensuring their safe and effective delivery. frontiersin.org
Significance of Mastoparan (B549812) (Vespula lewisii) as a Model Peptide
Mastoparan, a tetradecapeptide first isolated from the venom of the hornet Vespula lewisii, stands out as a significant model peptide in biomedical research. exlibrisgroup.comgenscript.com Its name is derived from its potent ability to induce mast cell degranulation, a key process in allergic and inflammatory responses. exlibrisgroup.comontosight.ai This activity has made it a valuable tool for studying the mechanisms of mast cell function and allergic reactions. ontosight.ai
The significance of Mastoparan extends beyond its effects on mast cells. It is a cationic and amphipathic peptide, meaning it carries a positive charge and has both water-loving and fat-loving regions. nih.govijbs.com This structure allows it to interact with and disrupt cell membranes, a property that underpins its broad range of biological activities. nih.gov Research has demonstrated that Mastoparan can exhibit antimicrobial, and anticancer properties. ijbs.comresearchgate.netnih.gov
Furthermore, Mastoparan has been shown to directly activate G proteins, which are crucial signaling molecules that couple cell-surface receptors to intracellular responses. nih.govucla.edu By mimicking the action of activated receptors, Mastoparan provides a unique tool for investigating G protein-mediated signaling pathways. nih.govucla.edu This direct interaction with a fundamental cellular control system highlights its importance as a model for understanding signal transduction. The structural and functional characteristics of Mastoparan have also made it a template for the design of new therapeutic agents with enhanced potency and reduced toxicity. researchgate.netpnas.orgdrugtargetreview.com
Historical Context of Mastoparan Discovery
The discovery of Mastoparan was a significant milestone in the study of venom peptides. In 1979, a team of researchers led by Yuko Hirai first isolated and identified this novel peptide from the venom of the vespid wasp, Vespula lewisii. exlibrisgroup.comnih.govmdpi.com The peptide was named "mastoparan" due to its powerful ability to cause degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. exlibrisgroup.comnih.gov
The initial research involved the chemical synthesis of the peptide to confirm its structure and biological activity. exlibrisgroup.com Mastoparan was characterized as a tetradecapeptide amide, composed of 14 amino acids with an amidated C-terminus. exlibrisgroup.comnih.gov This discovery opened the door for further investigation into a new class of bioactive peptides. Since its initial discovery, numerous other mastoparan-like peptides have been identified in the venoms of various social wasp species. nih.gov These related peptides share structural similarities and biological activities, solidifying the importance of the initial discovery of Mastoparan from Vespula lewisii as the prototype for this family of venom peptides. nih.govmdpi.com
Properties
Molecular Formula |
C17H29N4O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
InChI |
InChI=1S/C17H29N4O4/c1-6-11(4)8-15(23)20-13(9-14(18)22)17(25)21-12(7-10(2)3)16(24)19-5/h5,8,10-13H,6-7,9H2,1-4H3,(H2,18,22)(H,19,24)(H,20,23)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI Key |
TUBMYCMWJALXAS-AVGNSLFASA-N |
Isomeric SMILES |
CC[C@H](C)[CH]C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[CH] |
Canonical SMILES |
CCC(C)[CH]C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N[CH] |
Origin of Product |
United States |
Origin, Isolation, and Diversity of Mastoparan Peptides
Isolation of Mastoparan-L from Vespula lewisii Venom
Mastoparan-L, a pivotal member of the mastoparan (B549812) peptide family, was first identified and isolated from the venom of the vespid wasp, Vespula lewisii. mdpi.comresearchgate.netasm.orgnih.govdrugtargetreview.com It is recognized as the major active component of this particular wasp venom. nih.gov The initial isolation of mastoparan from Vespula lewisii in 1979 marked a significant step in the study of bioactive peptides from wasp venoms. mdpi.comresearchgate.net Mastoparan-L is a tetradecapeptide, meaning it is composed of a chain of 14 amino acids. mdpi.comresearchgate.net Specifically, its sequence consists of isoleucyl, asparaginyl, leucyl, lysyl, alanyl, leucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, isoleucyl, and leucinamide residues linked sequentially. nih.gov The isolation of Mastoparan-L laid the groundwork for the discovery of a multitude of homologous peptides in the venoms of various other hornet and solitary wasp species. researchgate.net This foundational research highlighted mastoparans as a significant class of natural peptides, accounting for approximately 50-60% of the dry weight of wasp venom. nih.gov
Molecular Diversity within the Mastoparan Family from Wasp Venoms
The mastoparan family exhibits considerable molecular diversity, with numerous peptides identified from the venoms of a wide range of wasp species. nih.gov As of recent studies, 55 distinct mastoparan family peptides have been identified from 31 different wasp species across five families, showcasing the breadth of this peptide group. nih.gov This diversity is not only seen in the sheer number of peptides but also in their fundamental physicochemical properties. mdpi.com
Mastoparans are generally small, cationic peptides. frontiersin.org The majority, about 83.6%, are composed of 14 amino acid residues. mdpi.com However, variations in length exist, with some mastoparans containing 13, 15, or even 17 amino acids. frontiersin.org The cationic nature of these peptides is a key feature, with 54 out of 55 identified mastoparans carrying a net positive charge ranging from +1 to +5, while only one is electrically neutral. mdpi.com This positive charge is primarily due to the presence of lysine (B10760008) residues. frontiersin.org
A significant aspect of their diversity lies in the C-terminal modification. The vast majority of mastoparan family peptides (92.7%) feature an amidated C-terminus, a modification known to be critical for their biological activity. mdpi.com Structurally, mastoparans are characterized by their ability to form an amphiphilic α-helix, where hydrophobic amino acid side chains are positioned on one side of the helix and hydrophilic or basic residues are on the opposite side. mdpi.com This amphipathic nature is crucial for their interaction with cell membranes. mdpi.com
Recent comprehensive studies have allowed for the classification of these 55 mastoparan peptides into four major subfamilies based on their sequence similarities, further highlighting the structured diversity within the family. dntb.gov.uanih.gov This molecular variety is believed to be an evolutionary strategy that creates a series of peptides with affinities for different cell types. frontiersin.org
| Property | Observation | Reference |
|---|---|---|
| Number of Peptides | 55 peptides identified from 31 wasp species | nih.gov |
| Amino Acid Length | Primarily 14 amino acids (83.6%), with exceptions of 13, 15, and 17 | mdpi.comfrontiersin.org |
| Net Charge | Typically cationic (+1 to +5); one known neutral peptide | mdpi.com |
| C-terminal Modification | Most (92.7%) have an amidated C-terminus | mdpi.com |
| Structural Feature | Amphiphilic α-helix structure | mdpi.com |
Comparative Analysis of Mastoparan Peptides from Different Wasp Species
Comparative analysis of mastoparan peptides across different wasp species reveals distinct patterns and variations, particularly between social and solitary wasps. frontiersin.org Mastoparans are widely distributed among the Vespidae family, which includes both social and solitary species. mdpi.com Studies have cataloged mastoparans from various families, including Eumenidae (solitary wasps), Vespidae, Polistidae, and Polybiidae (mostly social wasps). nih.gov
One study identified 22 mastoparans from 12 Vespidae species, 13 from 7 Eumenidae species, 9 from 5 Polistidae species, and 10 from 4 Polybiidae species. nih.gov This distribution shows that while present across different families, the number and type of mastoparans can vary. nih.gov Most wasp species (17 out of 31 studied) contain only a single type of mastoparan in their venom, while others may have two or three. nih.gov
The primary structures of mastoparans are generally more conserved among social wasps compared to solitary wasps. frontiersin.org Social wasps often exhibit characteristic sequence motifs in the N-terminal region of the molecule, such as "INWK...", "INLKA...", and "INWLKLGK...". frontiersin.org These specific sequence features have not been observed in the mastoparans isolated from solitary wasps. frontiersin.org
Another key differentiator is the number and position of lysine residues, which contribute to the peptide's positive charge. frontiersin.org In social wasps, there are common patterns for the positioning of two, three, or four lysine residues. frontiersin.org For instance, a very common pattern for three lysines is at positions 4, 11, and 12. frontiersin.org In contrast, mastoparans from solitary wasps display different distribution patterns of these crucial basic residues. frontiersin.org For example, solitary wasp mastoparans may have a single lysine at position 8, or two lysines at positions 8 and 9. frontiersin.org These structural differences likely underlie the functional variations observed among different mastoparan peptides. frontiersin.orgnih.gov
| Feature | Social Wasps (e.g., Vespidae, Polistidae) | Solitary Wasps (e.g., Eumenidae) | Reference |
|---|---|---|---|
| Sequence Conservation | More conserved primary structures | Less conserved primary structures | frontiersin.org |
| N-terminal Motifs | Presence of motifs like INWK..., INLKA... | Sequence motifs are not observed | frontiersin.org |
| Lysine Residue Patterns | Common patterns (e.g., three lysines at positions 4, 11, 12) | Different distribution patterns (e.g., one lysine at position 8) | frontiersin.org |
| Examples of Peptides | Mastoparan-V1, Mastoparan-B, Polybia-MP-I | Eumenine mastoparan-EM1, Eumenine mastoparan-EM2 | frontiersin.orgdntb.gov.ua |
Molecular Structure, Conformation, and Dynamics
Primary Amino Acid Sequence Analysis
Mastoparan (B549812) from Vespula lewisii is a 14-amino acid polypeptide. nih.govvulcanchem.comijbs.com The primary sequence is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂. nih.govvulcanchem.comsigmaaldrich.com This sequence is characterized by a high content of hydrophobic amino acids, such as isoleucine, leucine, and alanine, which constitute the majority of the residues. ijbs.com Additionally, the peptide is polycationic due to the presence of multiple lysine (B10760008) residues and features an amidated C-terminus. ijbs.comresearchgate.net This C-terminal amidation is crucial as it stabilizes the alpha-helical conformation by providing an extra hydrogen bond. researchgate.net
The precursors of mastoparans typically include an N-terminal signal sequence, a prosequence, the mature mastoparan peptide, and a glycine (B1666218) at the C-terminus which serves as the amide donor. researchgate.netresearchgate.net
| Property | Description |
| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ vulcanchem.comsigmaaldrich.com |
| Length | 14 amino acids nih.govijbs.com |
| Key Residues | Rich in hydrophobic (Ile, Leu, Ala) and basic (Lys) amino acids ijbs.comresearchgate.net |
| C-Terminus | Amidated ijbs.comresearchgate.net |
Secondary Structure Characterization: Alpha-Helical Conformation
While largely unstructured in aqueous solutions, mastoparan adopts a distinct secondary structure upon interacting with membrane environments. ijbs.compnas.orgijbs.com
In an aqueous environment, mastoparan typically exists in a random-coil structure. ijbs.comijbs.com However, when it encounters an amphipathic environment, such as a cell membrane or membrane-mimicking solvents like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it undergoes a significant conformational change. ijbs.comresearchgate.netpnas.orgasm.org This transition from a random coil to a well-defined α-helical structure is a critical requirement for its biological activity. pnas.orgijbs.comnih.gov Studies using circular dichroism (CD) spectroscopy have confirmed this transition, showing characteristic negative peaks at 208 and 222 nm in the presence of membrane mimetics, indicative of a high α-helical content. researchgate.netijbs.comasm.org The α-helical content can reach up to 75-80% in SDS micelles. pnas.org This coil-to-helix transition is believed to occur early in the interaction with the membrane, following an initial docking of the peptide onto the membrane surface in a non-helical state. nih.gov
The α-helix formed by mastoparan is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. sigmaaldrich.comresearchgate.netresearchgate.net When visualized as a helical wheel, the hydrophobic amino acid residues (isoleucine, leucine, and alanine) are positioned on one side of the helix, while the hydrophilic and basic lysine residues are located on the opposite side. researchgate.netresearchgate.netnih.gov This spatial segregation of hydrophobic and hydrophilic side chains is a hallmark of mastoparans and is essential for their membrane-disrupting activities. researchgate.netresearchgate.net The hydrophobic face interacts with the lipid core of the cell membrane, while the cationic hydrophilic face can interact with the negatively charged components of the membrane surface. pnas.org
Structural Determinants for Biological Activity
The biological functions of mastoparan are intrinsically linked to its specific structural features. ijbs.comresearchgate.net Several key determinants have been identified:
Amphipathic α-helical structure: The ability to form an amphipathic helix is paramount for its activity, enabling it to interact with and disrupt cell membranes. ijbs.comresearchgate.netpnas.org
Cationic nature: The net positive charge, conferred by the lysine residues, is crucial for the initial electrostatic interaction with the negatively charged components of microbial and other cell membranes. ijbs.comresearchgate.net
Hydrophobicity: The high proportion of hydrophobic residues facilitates the insertion of the peptide into the lipid bilayer of membranes. ijbs.comresearchgate.net
C-terminal amidation: This modification is important for stabilizing the helical structure and enhancing its biological potency. researchgate.netscienceopen.com
Amino acid composition: The specific sequence and composition of amino acids, particularly in the hydrophobic face, are critical for the extent of its degranulation activity and other biological effects. mdpi.com
Alterations to these structural features, such as amino acid substitutions or changes to the peptide's length, can significantly impact its biological profile, including its antimicrobial efficacy and toxicity. ijbs.com
Membrane Interactions and Biophysical Mechanisms
Electrostatic and Hydrophobic Interactions with Lipid Bilayers
The interaction of mastoparan (B549812) with lipid bilayers is a two-step process initiated by electrostatic attraction followed by hydrophobic insertion. pnas.orgvulcanchem.com The peptide possesses a net positive charge due to the presence of lysine (B10760008) residues, which facilitates its initial binding to the negatively charged components of cell membranes, such as anionic phospholipids (B1166683). mdpi.comvulcanchem.com This electrostatic interaction is a crucial first step that concentrates the peptide at the membrane surface. pnas.org
Following the initial electrostatic binding, the hydrophobic residues of mastoparan insert into the nonpolar core of the lipid bilayer. vulcanchem.com This insertion is driven by the hydrophobic effect and is a key determinant of the peptide's membrane-disrupting activity. mdpi.comwjpps.com In aqueous environments, mastoparan is largely unstructured; however, upon contact with the membrane, it adopts an amphipathic α-helical conformation. mdpi.comresearchgate.net This structure strategically positions its hydrophobic amino acid side chains on one face of the helix and its hydrophilic (cationic) residues on the opposite face. researchgate.net This amphipathic nature is critical for its stable association with and subsequent perturbation of the lipid bilayer. mdpi.compnas.org
Studies using nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into these interactions. For instance, solid-state NMR studies on mastoparan interacting with lipid bilayers composed of dimyristoyl-glycero-phosphocholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG) revealed that the peptide induces a partial phase separation, leading to a DMPG-rich phase where mastoparan preferentially localizes. rcsb.org This further underscores the importance of electrostatic interactions in guiding the peptide's localization within the membrane. rcsb.org
The balance between electrostatic and hydrophobic interactions is critical for the biological activity of mastoparan. mdpi.com Electrostatic forces are primarily responsible for the initial attraction and stabilization of the α-helix at the membrane interface, particularly with negatively charged bacterial membranes. mdpi.com Concurrently, hydrophobic interactions drive the insertion and stabilization of the peptide within the zwitterionic membranes of eukaryotic cells, contributing to its lytic effects. mdpi.com
| Property | Description | Reference |
| Initial Interaction | Electrostatic attraction between the cationic mastoparan and anionic components of the lipid bilayer. | pnas.orgvulcanchem.com |
| Secondary Interaction | Hydrophobic insertion of the peptide into the nonpolar core of the membrane. | vulcanchem.com |
| Conformational Change | Adopts an amphipathic α-helical structure upon membrane binding. | mdpi.comresearchgate.net |
| Key Residues | Cationic lysine residues for electrostatic binding; hydrophobic residues for membrane insertion. | mdpi.comvulcanchem.com |
Membrane Permeabilization and Destabilization Mechanisms
Following its binding and insertion into the lipid bilayer, mastoparan induces significant disruption of the membrane's integrity, leading to increased permeability and eventual cell lysis. nih.govpnas.orgresearchgate.net This process is multifaceted and involves several proposed mechanisms.
The primary mode of action involves the perturbation of the lipid bilayer structure. pnas.org The insertion of mastoparan molecules into the membrane is thought to create transient defects or pores, which allow for the leakage of ions and small molecules across the membrane. nih.govresearchgate.net This disruption of the cell's osmotic balance is a key factor in its cytotoxic effects. dtic.mil
Mechanism-of-action studies have shown that mastoparan can rapidly permeabilize the outer membrane of bacteria. pnas.orgpnas.org Assays measuring the depolarization of the cytoplasmic membrane and the permeabilization of the outer membrane confirm that mastoparan potently damages bacterial membranes. pnas.org
Pore Formation Models
The precise mechanism of pore formation by mastoparan is still under investigation, but several models have been proposed. One prominent model is the "carpet" model, where the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to the formation of transient pores or "invaginated pores". nih.gov This can cause membrane corrugation and disruption. nih.gov
Another possibility is the "toroidal pore" model, where the peptides, along with the lipid headgroups, bend inward to form a continuous pore through the membrane. nih.gov Simulation studies suggest that the aggregation state of the peptide may influence the type of membrane disruption. Monomeric mastoparan may induce positive membrane curvature and budding, while oligomeric forms could induce negative curvature. nih.gov
NMR studies have revealed that mastoparan can exist in two distinct orientational states within the bilayer: an in-plane alignment and a transmembrane alignment. rcsb.org While the majority of the peptide helices (around 90%) are aligned in-plane with the membrane surface, a smaller population (about 10%) adopts a transmembrane orientation. rcsb.org This transmembrane population could contribute to the formation of pores. The peptide is also known to induce nonlamellar phases and facilitate the "flip-flop" of lipids between the two monolayers of the bilayer, further contributing to membrane destabilization. rcsb.org
Membrane Fluidity Modulation
Mastoparan has been shown to modulate the fluidity of the cell membrane. dtic.mil However, studies on a derivative, [I5, R8] mastoparan, suggest that its virucidal activity may not solely depend on disrupting membrane fluidity. mdpi.com This indicates that other properties, such as changes in membrane permeability or curvature, could be more significant factors in its mechanism of action. mdpi.com The ability of some peptides to disrupt lipid vesicles by sensing the high curvature of nanoscale vesicles, like those of viral envelopes, has been described and may be a relevant mechanism for mastoparan as well. mdpi.com
Specificity of Membrane Interaction (e.g., anionic phospholipids)
The interaction of mastoparan with membranes exhibits a degree of specificity, primarily driven by the lipid composition of the target membrane. mdpi.com The peptide shows a preferential interaction with bilayers containing anionic phospholipids. rcsb.orgresearchgate.netcore.ac.uk
This preference is attributed to the initial electrostatic attraction between the positively charged lysine residues of mastoparan and the negatively charged headgroups of anionic phospholipids like phosphatidylserine (B164497) and phosphatidylglycerol. mdpi.comcore.ac.uk Solid-state NMR studies have directly observed the preferential interaction of mastoparan with DMPG-rich domains in mixed DMPC/DMPG bilayers. rcsb.org This selective binding to anionic lipids is thought to be a key factor in its ability to distinguish between bacterial and eukaryotic cells, as bacterial membranes are generally richer in anionic phospholipids. mdpi.com
While electrostatic interactions are crucial for targeting anionic membranes, hydrophobic interactions play a more dominant role in the peptide's interaction with zwitterionic membranes, such as those found in eukaryotic cells. mdpi.com The higher hydrophobicity of mastoparan is likely responsible for its lytic activity towards these cells. mdpi.com The sensitivity of mastoparans to the presence of anionic lipids is more pronounced compared to some other peptides, highlighting the importance of this specificity in their biological activity. nih.gov
| Parameter | Finding | Organism/Model System | Reference |
| Membrane Permeabilization | Mastoparan-AF induced membrane permeabilization in E. coli O157:H7. | Escherichia coli O157:H7 | nih.gov |
| Membrane Depolarization | Mast-MO caused cytoplasmic membrane depolarization in various Gram-negative pathogens. | Gram-negative bacteria | pnas.org |
| Outer Membrane Permeabilization | Mast-MO potently damaged and permeabilized the bacterial outer membrane. | Bacteria | pnas.orgpnas.org |
| Peptide Orientation | Mastoparan adopts both in-plane (90%) and transmembrane (10%) alignments in lipid bilayers. | DMPC/DMPG bilayers | rcsb.org |
| Lipid Phase Separation | Mastoparan induces partial phase separation, creating a DMPG-rich phase. | DMPC/DMPG bilayers | rcsb.org |
| Anionic Lipid Sensitivity | Mastoparans are more sensitive to the effect of anionic lipids compared to other peptides like tp10. | Phosphatidylcholine vesicles | nih.gov |
Cellular and Molecular Mechanisms of Action Beyond Membrane Lysis
G-Protein Coupled Receptor (GPCR) Mimicry and Activation
Mastoparan (B549812) acts as a direct activator of GTP-binding regulatory proteins (G-proteins), effectively mimicking the function of an agonist-bound G-Protein Coupled Receptor (GPCR). nih.govnih.gov The peptide's structure, when embedded in a lipid bilayer, is thought to resemble the cationic intracellular loops of GPCRs that are responsible for G-protein engagement. nih.govresearchgate.net This structural mimicry allows mastoparan to bypass the receptor and directly interact with heterotrimeric G-proteins, initiating a signaling cascade that is normally reserved for receptor activation. nih.gov This direct action represents a novel mode of toxicity and molecular intervention. researchgate.net
A primary mechanism by which mastoparan activates G-proteins is by modulating their nucleotide binding and hydrolysis cycle. nih.govnih.gov The peptide has been shown to significantly increase the intrinsic GTPase activity of several purified G-proteins. nih.govresearchgate.net Furthermore, it accelerates the rate of nucleotide binding, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) or its non-hydrolyzable analogs like guanosine 5'-(3-O-thio)triphosphate (GTPγS). nih.govnih.gov This is achieved by facilitating the dissociation of the tightly bound GDP from the G-protein's α-subunit, a critical step that is the hallmark of receptor-mediated G-protein activation. nih.govresearchgate.net
Research has demonstrated the selective potency of mastoparan on different G-protein subtypes. In one study, a 100 µM concentration of Mastoparan-L was found to increase the GTPase activity of Go and Gi proteins by a factor of 16, while Gt and Gs proteins were relatively insensitive. nih.gov
| G-Protein Subtype | Effect of Mastoparan-L (100 µM) | Reference |
|---|---|---|
| Go | ~16-fold increase in GTPase activity | nih.gov |
| Gi | ~16-fold increase in GTPase activity | nih.gov |
| Gt | Relatively insensitive | nih.gov |
| Gs | Relatively insensitive | nih.gov |
The mastoparan-induced promotion of GDP dissociation and subsequent GTP binding is the trigger for the structural rearrangement and dissociation of the heterotrimeric G-protein complex. researchgate.net Once the α-subunit binds GTP, its conformation changes, causing it to separate from the stable βγ-dimer. Both the GTP-bound α-subunit and the free βγ-dimer are then capable of interacting with and modulating the activity of their respective downstream effector proteins and ion channels, thereby propagating the signal within the cell.
Mastoparan exhibits a degree of selectivity in its activation of G-protein α-subunits. While it potently activates members of the Gi/o family, significant evidence points to its ability to activate the Gαq subunit. nih.govnih.govmdpi.com The activation of Gαq is a critical event, as this subunit is directly responsible for stimulating the activity of phospholipase C-β (PLC-β). nih.govmdpi.com Studies have shown that mastoparan can trigger the Gαq/PLCγ1/IP3/Ca2+ flux signaling pathway in mast cells, a key cascade initiated by the activation of this specific G-protein subunit. nih.govmdpi.com
Intracellular Signaling Pathway Modulation
By directly activating G-proteins and other enzymes, mastoparan significantly alters intracellular signaling pathways, leading to the production of crucial second messengers.
Mastoparan has been identified as a potent activator of several isoforms of phospholipase, a family of enzymes critical for cell signaling and membrane homeostasis. nih.gov
Phospholipase A2 (PLA2): Mastoparan stimulates the activity of PLA2, leading to the release of arachidonic acid from membrane phospholipids (B1166683). nih.govnih.gov In one study using liposomes, 5 x 10-5 M mastoparan caused a 12-fold, 15-fold, and 50-fold increase in the arachidonic acid production catalyzed by PLA2 from bee venom, rattlesnake, and porcine pancreas, respectively. nih.gov
Phospholipase C (PLC): The peptide is a known activator of PLC. nih.gov This activation can occur via the Gαq pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.comnih.gov However, its effects can be complex; in human astrocytoma cells, mastoparan was found to inhibit GTPγS-induced PLC activity, suggesting it may interact with an inhibitory G-protein that is insensitive to pertussis toxin. nih.govresearchgate.net
Phospholipase D (PLD): Mastoparan has been shown to stimulate PLD activity. nih.gov Specifically, it activates the PLD2 isoform in the plasma membranes of mast cells. nih.gov Interestingly, this stimulation of PLD2 appears to occur independently of G-proteins (including Gi), protein kinase C, and calcium, indicating a direct or alternative mechanism of activation. nih.gov
| Enzyme | Effect of Mastoparan | Key Findings | Reference |
|---|---|---|---|
| Phospholipase A2 (PLA2) | Activation | Causes release of arachidonic acid; effect is dose-dependent. | nih.govnih.gov |
| Phospholipase C (PLC) | Activation / Inhibition | Activated via Gαq pathway, leading to PIP2 breakdown. Can also inhibit PLC in certain cell types. | nih.govnih.govnih.govresearchgate.net |
| Phospholipase D (PLD) | Activation | Selectively stimulates PLD2 isoform, independent of G-protein activation. | nih.govnih.gov |
A direct consequence of mastoparan-induced PLC activation is the breakdown of polyphosphoinositides in the cell membrane. nih.gov The activation of PLC leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), resulting in the rapid generation and accumulation of the water-soluble second messenger, inositol (B14025) trisphosphate (IP3). nih.govscilit.com In rat peritoneal mast cells, mastoparan stimulation induced a transient decrease in PIP2 levels and a corresponding increase in IP3, demonstrating the activation of this signaling pathway. nih.gov This accumulation of inositol phosphates is a pivotal event that leads to the release of calcium from intracellular stores, contributing to the peptide's secretagogue activity.
Calcium Ion Influx and Regulation
Mastoparan significantly alters intracellular calcium homeostasis through multiple mechanisms. In insulin-secreting cell lines, micromolar concentrations of mastoparan trigger a rapid increase in intracellular free calcium ([Ca2+]i). nih.gov This elevation is primarily dependent on the influx of extracellular calcium and can be suppressed by organic calcium channel blockers. nih.gov The underlying mechanism involves the inhibition of ATP-sensitive potassium (K(ATP)) channels in a G-protein-independent manner. nih.gov This inhibition leads to membrane depolarization, which in turn activates voltage-dependent calcium channels, facilitating calcium entry into the cell. nih.gov
Furthermore, mastoparan exhibits dual effects on [Ca2+]i in human astrocytoma cells. nih.gov In the absence of extracellular calcium, it can inhibit the carbachol-induced increase in [Ca2+]i. nih.gov However, in the presence of extracellular calcium, mastoparan itself elevates [Ca2+]i and potentiates the increase induced by carbachol, suggesting it directly elicits calcium influx. nih.gov The peptide has also been shown to cause a transient release of calcium from the sarcoplasmic reticulum.
The regulation of intracellular calcium by Mastoparan is a critical aspect of its cytotoxic and signaling functions, initiating various downstream cellular events.
Table 1: Effects of Mastoparan on Calcium Ion Dynamics
| Cellular Context | Mastoparan Concentration | Observed Effect on [Ca2+]i | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Insulin-secreting cell lines (RINm5F and HIT) | Micromolar | Prompt increase | Inhibition of K(ATP) channels, membrane depolarization, activation of voltage-dependent Ca2+ channels | nih.gov |
| Human astrocytoma cells | Not specified | Inhibition (in absence of extracellular Ca2+) | Inhibition of phosphoinositide hydrolysis | nih.gov |
| Human astrocytoma cells | Not specified | Increase (in presence of extracellular Ca2+) | Elicits Ca2+ influx from extracellular medium | nih.gov |
| General | Not specified | Transient release | Release from sarcoplasmic reticulum |
Mitochondrial Pathway Modulation
Mastoparan directly targets mitochondria, inducing a cascade of events that can culminate in apoptosis. This modulation of the mitochondrial pathway is a key component of its mechanism of action.
Mastoparan is a potent facilitator of the mitochondrial permeability transition (MPT), a critical event leading to the loss of mitochondrial integrity. nih.govcosmosscholars.com It induces the opening of the mitochondrial permeability transition pore (mPTP) through a bimodal mechanism. cosmosscholars.com At submicromolar concentrations, its action is dependent on calcium and phosphate (B84403) concentrations and is sensitive to inhibition by cyclosporin (B1163) A. cosmosscholars.com However, at concentrations above 1 microM, mastoparan induces pore opening in a manner that is independent of calcium and insensitive to cyclosporin A. cosmosscholars.com
Research suggests that mastoparan's interaction with the mitochondrial membrane is not mediated by specific protein receptors but rather by its interaction with the phospholipid phase of the membrane. nih.gov This interaction perturbs the bilayer and is strongly dependent on the transmembrane potential. cosmosscholars.com The dissipation of the mitochondrial transmembrane potential by mastoparan occurs within a physiological, ADP-like range, suggesting a targeted effect on mitochondrial function. cosmosscholars.com
The interaction of mastoparan with cellular systems, particularly with mitochondria, leads to the generation of reactive oxygen species (ROS). In murine melanoma cells, treatment with mastoparan has been shown to induce the production of ROS. frontiersin.orgnih.gov This increase in ROS is a significant contributor to the oxidative stress that can trigger apoptotic pathways. frontiersin.org The enhancement of ROS by mastoparan can also be mediated through the arachidonic acid cascade. mdpi.com
A direct consequence of the disruption of the mitochondrial outer membrane is the release of pro-apoptotic factors into the cytoplasm. Mastoparan treatment of various cancer cell lines has been demonstrated to cause an increase in the release of cytochrome c from the mitochondria. frontiersin.orgnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates initiator caspases. frontiersin.org Specifically, the treatment of murine melanoma cells with mastoparan leads to the activation of caspase-9 and the executioner caspase-3, key components of the intrinsic apoptotic pathway. frontiersin.orgnih.gov This activation of the caspase cascade ultimately leads to the orchestrated dismantling of the cell. frontiersin.org
Table 2: Mastoparan's Impact on Mitochondrial Apoptotic Events
| Event | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Mitochondrial Membrane Depolarization | B16F10-Nex2 (murine melanoma) | Mastoparan induces a loss of mitochondrial membrane potential. | frontiersin.orgnih.gov |
| ROS Generation | B16F10-Nex2 (murine melanoma) | Treatment with mastoparan leads to the generation of reactive oxygen species. | frontiersin.orgnih.gov |
| Cytochrome c Release | K562 (human chronic myelogenous leukemia) | Mastoparan attacks mitochondria, inducing pore formation and subsequent release of cytochrome c. | frontiersin.org |
| Caspase Activation | B16F10-Nex2 (murine melanoma) | Mastoparan treatment results in the activation of caspases-9 and -3. | frontiersin.orgnih.gov |
Calmodulin Inhibition
Mastoparan is a potent inhibitor of calmodulin, a ubiquitous and essential calcium-binding protein that regulates a multitude of cellular enzymes and processes. It binds to calmodulin with high affinity in a calcium-dependent manner. nih.gov The binding of both calcium and mastoparan to calmodulin induces a significant conformational change in the protein, causing the two globular domains of calmodulin to come closer together. nih.gov This structural alteration is believed to be the basis for its inhibitory effect on calmodulin's function.
Mastoparan has been shown to inhibit the activity of calmodulin-stimulated phosphodiesterase. This inhibitory action suggests that some of the biochemical and toxicological effects of mastoparan may be attributable to its interference with calmodulin-regulated pathways.
Modulation of Enzyme Activities (e.g., Na,K-ATPase inhibition)
Mastoparan also modulates the activity of key cellular enzymes, including the Na,K-ATPase. In rat renal preparations, mastoparan inhibits Na,K-ATPase activity in a dose-dependent manner, with the inhibition occurring rapidly, within 30 seconds. nih.gov This rapid onset suggests a direct effect on the enzyme rather than an alteration of its synthesis or degradation. nih.gov
The proposed mechanism for this inhibition involves the stabilization of the phosphoenzyme intermediate of the Na,K-ATPase. nih.gov This stabilization reduces the enzyme's turnover rate (Vmax) without decreasing the number of enzyme units. nih.gov Interestingly, the inhibition of Na,K-ATPase by mastoparan can be attenuated by neomycin, an inhibitor of inositol phospholipid metabolism, suggesting a potential role for these lipids in the inhibitory mechanism. nih.gov
Antimicrobial Activities and Mechanisms
Broad-Spectrum Activity against Bacterial Strains
Mastoparan (B549812) exhibits significant activity against a wide array of bacterial species nih.govnih.govresearchgate.net. Its efficacy is attributed to its amphipathic α-helical structure, which facilitates interaction with and disruption of microbial cell membranes nih.govpnas.org. Research has consistently shown its inhibitory action against both major groups of bacteria, highlighting its potential as a broad-spectrum antimicrobial agent nih.govnih.govresearchgate.net.
Mastoparan has demonstrated notable efficacy against Gram-positive bacteria, with Staphylococcus aureus being a frequently studied example nih.govuniprot.org. Studies have reported that relatively low concentrations of mastoparan are sufficient to inhibit the growth of S. aureus nih.gov. For instance, the minimal inhibitory concentration (MIC) of mastoparan against S. aureus has been documented to be as low as 5 µM uniprot.org. Furthermore, engineered variants of mastoparan, such as mast-MO, have shown effectiveness in mouse models infected with lethal strains of S. aureus, with 80% of treated mice surviving drugtargetreview.commiragenews.com. This highlights the potential of mastoparan and its derivatives in combating infections caused by this significant pathogen drugtargetreview.commiragenews.com.
Table 1: Antimicrobial Activity of Mastoparan (Vespula lewisii) and its Analogs against S. aureus
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| Mastoparan | Staphylococcus aureus | 8 | 5 | nih.govuniprot.org |
| Mast-MO (analog) | Staphylococcus aureus (lethal strain) | Effective in vivo (80% survival in mice) | drugtargetreview.commiragenews.com | |
| MP-RIP (chimeric analog) | Staphylococcus aureus | Relatively high activity | nih.gov | |
| RIP-MP (chimeric analog) | Staphylococcus aureus | Relatively high activity | nih.gov |
The antimicrobial spectrum of mastoparan also extends to Gram-negative bacteria, such as Escherichia coli nih.govuniprot.org. Although generally requiring higher concentrations compared to its activity against Gram-positive bacteria, mastoparan effectively inhibits the growth of E. coli nih.govuniprot.org. The MIC for E. coli has been reported to be around 32 µg/mL to 50 µM nih.govuniprot.org. Similar to its effects on S. aureus, the engineered peptide mast-MO demonstrated significant protective effects in mice infected with lethal, sepsis-inducing strains of E. coli, resulting in an 80% survival rate drugtargetreview.commiragenews.com. This underscores its potential for treating infections caused by Gram-negative pathogens drugtargetreview.commiragenews.com.
Table 2: Antimicrobial Activity of Mastoparan (Vespula lewisii) and its Analogs against E. coli
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| Mastoparan | Escherichia coli | 32 | 50 | nih.govuniprot.org |
| Mast-MO (analog) | Escherichia coli (lethal strain) | Effective in vivo (80% survival in mice) | drugtargetreview.commiragenews.com |
A critical area of research is the efficacy of novel antimicrobial agents against multidrug-resistant (MDR) bacteria. Mastoparan and its analogs have shown promise in this regard nih.govijbs.comnih.gov. For example, mastoparan-AF, a homolog, has demonstrated activity against multidrug-resistant Acinetobacter baumannii and E. coli ijbs.comnih.gov. Furthermore, a chimeric analog of mastoparan retained potent, broad-spectrum activity against drug-resistant bacteria nih.gov. The development of mastoparan-based molecules is seen as a valuable strategy in the search for new antibiotics to combat the growing threat of antimicrobial resistance drugtargetreview.commiragenews.com.
Antifungal Activity (e.g., Candida species)
In addition to its antibacterial properties, mastoparan from Vespula lewisii also exhibits antifungal activity uniprot.orgnih.govresearchgate.net. It has been shown to be effective against various fungal species, including those from the genus Candida uniprot.orgnih.govresearchgate.net. Research has demonstrated that mastoparan can inhibit the growth of Candida albicans, with a reported MIC of 25 µM uniprot.org. Analog peptides of mastoparan have also shown anti-C. albicans activity, suggesting that this class of peptides could be a foundation for developing new antifungal agents nih.govresearchgate.net. Mastoparan-VT1, another analog, displayed MIC values ranging from 2 to 32 µg/mL against several clinical strains of C. albicans researchgate.net.
Table 3: Antifungal Activity of Mastoparan (Vespula lewisii) and its Analogs against Candida species
| Compound | Fungal Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Mastoparan | Candida albicans | 25 | uniprot.org | |
| Mastoparan Analog Peptides | Candida albicans | Demonstrated activity | nih.govresearchgate.net | |
| Mastoparan-VT1 | Candida albicans (clinical strains) | 2-32 | researchgate.net |
Mechanistic Insights into Microbial Cell Targeting
The antimicrobial action of mastoparan is primarily attributed to its interaction with and disruption of microbial cell membranes nih.govpnas.org. As a cationic peptide, it is initially attracted to the negatively charged components of microbial membranes. Upon interaction, it adopts an α-helical structure that facilitates its insertion into the lipid bilayer, leading to membrane destabilization and increased permeability pnas.org.
A key mechanism of mastoparan's activity, particularly against Gram-negative bacteria, is the permeabilization of the outer membrane pnas.orgdrugtargetreview.commiragenews.com. This disruption of the outer membrane barrier allows the peptide to access the inner cytoplasmic membrane and can also enhance the penetration of other co-administered antibiotics drugtargetreview.commiragenews.com. Studies on the engineered peptide mast-MO revealed that it rapidly permeabilizes the outer membrane of bacteria, contributing to its potent bactericidal effect pnas.orgdrugtargetreview.commiragenews.com. This mode of action, which involves direct physical disruption of the membrane, is thought to be less likely to induce resistance compared to antibiotics that target specific metabolic pathways nih.gov.
Inhibition of Biofilm Formation
Mastoparan has demonstrated notable efficacy in preventing the formation of bacterial biofilms, a critical factor in the persistence of many chronic infections. Research into a mastoparan peptide, Mastoparan-C (MP-C), and its analogue, tMP-C, has revealed their capacity to broadly suppress biofilm formation by both Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com The minimum biofilm inhibitory concentration (MBIC), which is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm, was determined for these peptides.
Studies have shown that both MP-C and tMP-C have a maximum MBIC of 32 µM against S. aureus and P. aeruginosa. mdpi.comdrugtargetreview.com However, their effectiveness in eliminating pre-existing biofilms was found to be considerably lower. mdpi.comdrugtargetreview.com Another analogue, cMP-C, exhibited lower potency and was only capable of inhibiting biofilm formation by S. aureus at the concentrations tested. mdpi.comdrugtargetreview.com
Immunomodulatory Aspects in Anti-infective Response
Beyond its direct antimicrobial actions, Mastoparan exhibits significant immunomodulatory effects that contribute to its anti-infective properties. These effects are primarily centered on enhancing the host's innate immune response to infection.
Leukocyte Recruitment to Infection Sites
A key aspect of Mastoparan's immunomodulatory function is its ability to attract leukocytes, the body's primary immune cells, to the site of an infection. An engineered analogue of Mastoparan-L, named mast-MO, has been shown to significantly increase the migration of leukocytes to the infection site. nih.gov In animal models, mast-MO stimulated leukocyte recruitment at all observed time points, with a peak of approximately 10⁸ leukocytes observed 3 hours after infection. pnas.org This rapid and robust recruitment of immune cells is crucial for the efficient clearance of pathogens. After 24 hours, the levels of recruited leukocytes in mice treated with mast-MO dropped to around 10⁶, which is likely indicative of the infection being resolved by the peptide. pnas.org
Furthermore, the native Mastoparan-L has been found to activate connective tissue mast cells. nih.gov This activation of mast cells leads to the recruitment of neutrophils, a specific type of leukocyte that plays a critical role in engulfing and destroying bacteria. exlibrisgroup.compnas.org In a mouse model of Staphylococcus aureus skin infection, topical application of mastoparan resulted in a significant increase in neutrophil recruitment to the infected area, which in turn accelerated the clearance of the bacteria. exlibrisgroup.com
Control of Inflammatory Pathways
In addition to promoting leukocyte recruitment, Mastoparan and its analogues can modulate inflammatory pathways, which is vital for controlling the host's response to infection and preventing excessive inflammation that can lead to tissue damage. The engineered peptide mast-MO has demonstrated the ability to control inflammation by repressing the production of pro-inflammatory cytokines. nih.gov
In animal models of infection, treatment with mast-MO led to a decrease in the levels of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), at the site of infection. pnas.org By dampening the inflammatory response in this manner, mast-MO helps to create a more controlled and effective immune response, contributing to the resolution of the infection while minimizing host tissue damage. nih.govdrugtargetreview.com
Anticancer Activities and Mechanisms
Cytotoxic Effects on Various Cancer Cell Lines
Research has shown that the amidated form of Mastoparan (B549812) (Mastoparan-NH2) is significantly more potent than its non-amidated counterpart. nih.gov Its broad-spectrum activity has been documented against both hematopoietic and non-hematopoietic cancer cells, including those that are slow-growing or exhibit multidrug resistance. nih.govresearchgate.net
Mastoparan has been identified as an inhibitor of melanoma. researchgate.net Studies on the murine melanoma model using B16F10-Nex2 cells have shown that non-amidated Mastoparan induces cell death through the intrinsic mitochondrial pathway. nih.gov This process involves the activation of caspases and is characterized by DNA fragmentation, generation of reactive oxygen species, and loss of mitochondrial membrane potential. nih.gov
The cytotoxic activity of Mastoparan has been investigated against colon cancer cell lines, including HCT-116 and HT-29. reed.edu The primary mechanism of action against these cells is a direct-acting lytic process that leads to necrosis. reed.edu This membranolytic activity was confirmed through lactate (B86563) dehydrogenase assays, which measure membrane integrity, and scanning electron microscopy, which revealed substantial membrane damage in Mastoparan-treated cells. reed.edu
Mastoparan exhibits potent activity against various breast cancer cell lines, with reported IC50 values ranging from approximately 20 to 24 μM. nih.govresearchgate.netfrontiersin.org Its efficacy extends to MDA-MB-231, SKBR3, MDA-MB-468, and T47D human breast cancer cells, as well as 4T1 mouse mammary carcinoma cells. frontiersin.org Notably, Mastoparan is also effective against multidrug-resistant (MDR) variants, such as the paclitaxel-resistant MCF7-TX400 cell line, indicating that its mechanism of action is not reliant on the cell's proliferative capacity and can bypass common resistance pathways. nih.gov
The peptide has demonstrated significant cytotoxic effects on hematopoietic cancers. nih.govresearchgate.netsahmri.org.au Amidated Mastoparan exhibited potent activities toward leukemia cells with IC50 values between 8 and 9.2 μM. nih.govresearchgate.net Specific leukemia cell lines affected include Jurkat (human T cell acute lymphoblastic leukemia) and THP-1 (human acute monocytic leukemia). nih.gov For myeloma cells, an IC50 value of approximately 11 μM has been reported. nih.govresearchgate.net
There is no available data in the reviewed scientific literature regarding the specific cytotoxic effects of Mastoparan from Vespula lewisii on pancreatic cancer cell lines.
| Cancer Type | Cell Line | Reported IC50 (µM) |
|---|---|---|
| Leukemia | Various | ~8 - 9.2 |
| Myeloma | Various | ~11 |
| Breast Cancer | Various | ~20 - 24 |
Mechanisms of Cancer Cell Death Induction
The primary mechanism by which amidated Mastoparan induces cancer cell death is through direct physical disruption of the cell membrane, a characteristic of lytic anticancer peptides. nih.govsahmri.org.au This mode of action is distinct from the apoptotic pathways induced by the non-amidated form of the peptide. nih.gov
Mastoparan acts as a direct-acting, membranolytic peptide that causes irreparable damage to the cancer cell membrane, leading to cell lysis and necrosis. nih.govresearchgate.netsahmri.org.aureed.edu This lytic mechanism is rapid, with studies showing that Mastoparan can trigger the release of lactate dehydrogenase from leukemia cells and cause rapid propidium (B1200493) iodide uptake in both leukemia and breast cancer cells, indicating swift changes in membrane integrity. nih.gov The peptide is attracted to molecules on the surface of cancer cells without binding to a specific receptor. nih.govresearchgate.net Following this interaction, it compromises the membrane structure, leading to the death of the cell. nih.govreed.edu Evidence from scanning electron microscopy on colon cancer cells confirms that this process results in substantial physical damage to the cell membrane. reed.edu
Apoptosis Induction via Intrinsic Mitochondrial Pathway
Mastoparan has been shown to induce apoptosis in cancer cells by directly targeting the mitochondria, the powerhouse of the cell, thereby activating the intrinsic apoptotic pathway. This pathway is a critical component of cellular self-destruction and is tightly regulated by a balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Research has indicated that mastoparan disrupts the mitochondrial membrane integrity. This disruption leads to a loss of the mitochondrial membrane potential (ΔΨm) and an increase in the generation of reactive oxygen species (ROS), both of which are key events in the initiation of the intrinsic apoptotic cascade. The alteration of the mitochondrial membrane permeability is a crucial step, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
A pivotal aspect of this process is the regulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a determining factor in a cell's susceptibility to apoptosis. nih.govresearchgate.net Mastoparan is believed to shift this balance in favor of apoptosis, likely by promoting the activity of pro-apoptotic proteins, which then leads to the formation of pores in the mitochondrial outer membrane. This facilitates the release of cytochrome c into the cytosol.
Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. nih.gov The activation of caspase-3 is a point of no return in the apoptotic process, as it orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.
Table 1: Key Molecular Events in Mastoparan-Induced Intrinsic Apoptosis
| Molecular Event | Description | Key Proteins Involved |
|---|---|---|
| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | - |
| Reactive Oxygen Species (ROS) Generation | Increased production of chemically reactive molecules containing oxygen. | - |
| Regulation of Bcl-2 Family Proteins | Shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. | Bax, Bcl-2 |
| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol. | Cytochrome c |
| Apoptosome Formation | Assembly of a protein complex that initiates caspase activation. | Apaf-1, Cytochrome c, Pro-caspase-9 |
| Caspase Activation | Activation of a cascade of proteases that execute apoptosis. | Caspase-9, Caspase-3 |
DNA Degradation and Cell Death Signaling
The activation of effector caspases, particularly caspase-3, by mastoparan-induced mitochondrial events sets off a cascade of degradative processes that culminate in the orderly dismantling of the cell. A primary target of activated caspase-3 is an inhibitor of a deoxyribonuclease (DNase), known as Caspase-Activated DNase (CAD). In healthy cells, CAD is kept in an inactive state by its inhibitor. Caspase-3 cleaves this inhibitor, leading to the activation of CAD.
Once activated, CAD translocates to the nucleus where it begins to cleave the chromosomal DNA at the vulnerable linker regions between nucleosomes. This results in the fragmentation of DNA into oligonucleosomal-sized fragments, a hallmark of apoptosis. nih.gov This systematic DNA degradation prevents the replication of damaged cells and ensures the contained disposal of cellular contents.
The process of DNA fragmentation can be visualized and quantified using techniques such as flow cytometry. When stained with a DNA-binding dye like propidium iodide, apoptotic cells exhibit a characteristic "sub-G1" peak in a DNA content histogram. tghn.org This peak represents cells with a fractional DNA content due to the loss of fragmented DNA during the staining procedure.
In addition to DNA degradation, the cellular stress induced by mastoparan can also lead to cell cycle arrest. This is a crucial checkpoint mechanism that prevents the proliferation of cells with damaged DNA. The cell cycle is a tightly regulated process, and in the presence of significant cellular damage, it can be halted at various phases (e.g., G1, S, or G2/M) to allow for repair. However, if the damage is too severe to be repaired, the cell is often directed towards apoptosis.
Antitumor Activity in Preclinical Models
The in vitro anticancer activities of mastoparan from Vespula lewisii have been substantiated by its significant antitumor effects in preclinical animal models. These studies have provided crucial evidence of its potential as a therapeutic agent.
In a syngeneic murine melanoma model, mastoparan demonstrated a notable ability to inhibit tumor growth and prolong the survival of the treated mice. researchgate.net This suggests that mastoparan is not only effective at killing cancer cells in a laboratory setting but can also exert its anticancer effects within a complex biological system.
Furthermore, mastoparan has shown efficacy against breast cancer models. It has been reported to be cytotoxic to a range of human and mouse breast cancer cell lines, including those that are multidrug-resistant. nih.gov The 50% inhibitory concentration (IC50) values for several breast cancer cell lines have been determined, highlighting its potency.
Table 2: In Vitro Cytotoxicity of Mastoparan against Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Human Breast Adenocarcinoma | ~20-24 |
| SKBR3 | Human Breast Adenocarcinoma | ~20-24 |
| T47D | Human Breast Ductal Carcinoma | ~20-24 |
| 4T1 | Mouse Mammary Carcinoma | ~20-24 |
In a mouse model of mammary carcinoma using 4T1 cells, the antitumor activity of mastoparan was further investigated, particularly in combination with other chemotherapeutic agents. nih.gov These preclinical studies underscore the potential of mastoparan as a standalone or combination therapy for various cancers.
Synergistic Effects with Chemotherapeutic Agents
A promising strategy in cancer therapy is the combination of different anticancer agents to enhance efficacy, overcome drug resistance, and potentially reduce side effects. Mastoparan from Vespula lewisii has shown significant synergistic effects when used in conjunction with conventional chemotherapeutic drugs.
In a mouse model of mammary carcinoma, the combination of mastoparan with gemcitabine (B846) resulted in a significant delay in tumor growth compared to either agent used alone. nih.govsahmri.org.au This synergistic interaction suggests that mastoparan may sensitize cancer cells to the cytotoxic effects of gemcitabine or that the two agents may target different but complementary pathways involved in tumor progression.
The in vivo study in a 4T1 mouse mammary carcinoma model involved the injection of tumor cells into the mammary fat pads of BALB/c mice. Treatment with a combination of mastoparan and gemcitabine was initiated five days post-injection. The results demonstrated a more pronounced reduction in tumor volume and mass in the combination therapy group. nih.gov
In addition to its synergy with gemcitabine, mastoparan has also been shown to enhance the etoposide-induced cell death in leukemia cells in vitro. nih.gov Etoposide (B1684455) is a topoisomerase II inhibitor commonly used in chemotherapy. The ability of mastoparan to potentiate the effects of etoposide suggests a broader potential for its use in combination with other DNA-damaging agents.
Table 3: Synergistic Combinations of Mastoparan with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Model | Observed Effect |
|---|---|---|
| Gemcitabine | Mouse model of mammary carcinoma (4T1 cells) | Significantly delayed tumor growth in vivo. nih.gov |
| Etoposide | Leukemia cells (in vitro) | Enhanced etoposide-induced cell death. nih.gov |
These findings highlight the potential of mastoparan not only as a standalone anticancer peptide but also as a valuable component of combination chemotherapy regimens.
Antiviral Activities and Mechanisms
Activity against Enveloped Viruses (e.g., Human Alphaherpesvirus 1)
Mastoparan (B549812) and its derivatives have shown potent antiviral activity against a range of enveloped viruses. uniprot.org Notably, studies have highlighted its efficacy against Human alphaherpesvirus 1 (HSV-1), a widespread pathogen responsible for recurrent infections. nih.govresearchgate.netmdpi.com Derivatives of mastoparan, such as mastoparan-MO and [I⁵, R⁸] mastoparan, have exhibited the ability to inhibit HSV-1 replication by over 80%, with some studies reporting up to 99% inhibition. nih.govmdpi.com This broad-spectrum activity against enveloped viruses suggests that the primary target of mastoparan is a common feature of these viruses, namely their lipid envelope. uniprot.org
Research has demonstrated that mastoparan's antiviral effect is selective for enveloped viruses. For instance, a derivative of mastoparan was effective in inactivating several enveloped viruses, including Herpes simplex virus 1, vesicular stomatitis virus, and West Nile virus, but showed no activity against the non-enveloped adenovirus. uniprot.org This selectivity underscores the importance of the viral envelope in the mechanism of action of mastoparan.
The following table summarizes the inhibitory effects of mastoparan derivatives on Human alphaherpesvirus 1 (HSV-1) replication.
| Mastoparan Derivative | Virus | Inhibition of Viral Replication | Reference |
| Mastoparan-MO | Human alphaherpesvirus 1 (HSV-1) | >80% (up to 99%) | nih.govmdpi.com |
| [I⁵, R⁸] mastoparan | Human alphaherpesvirus 1 (HSV-1) | >80% (up to 99%) | nih.govmdpi.com |
Mechanisms of Viral Particle Disruption
The primary mechanism by which mastoparan exerts its antiviral activity is through the direct disruption of the viral particle's integrity. uniprot.org This process is facilitated by the peptide's amphipathic α-helical structure, which allows it to interact with and penetrate the lipid bilayer of the viral envelope. nih.gov This interaction is thought to lead to the formation of pores or other structural damage to the envelope, ultimately rupturing the virion. uniprot.org
Structural analyses have suggested that the α-helical conformation of mastoparan derivatives is crucial for effective viral particle disruption, which occurs before the virus can attach to a host cell. nih.govresearchgate.net This direct action on the virion is a key feature of mastoparan's virucidal activity. nih.gov The ability of mastoparan to interact with membranes is a well-established characteristic, and this property is leveraged to disrupt viral envelopes. nih.gov
Inhibition of Viral Replication Stages
Mastoparan and its derivatives are classified as entry inhibitors, primarily targeting the initial stages of viral infection. nih.gov The disruption of the viral envelope effectively prevents the virus from successfully attaching to and entering host cells.
Studies focusing on the timing of mastoparan's intervention in the viral life cycle have shown significant inhibition during the early stages of infection. nih.govmdpi.com Specifically, mastoparan-MO demonstrated 99% inhibition in virus pre-treatment assays and during the entry step. nih.gov Similarly, [I⁵, R⁸] mastoparan achieved 99% viral inhibition in pre-treatment assays, as well as during the adsorption and entry steps. nih.gov These findings indicate that mastoparan's primary antiviral effect is to neutralize the virus before it can initiate replication within the host cell.
The table below details the specific stages of the HSV-1 replication cycle inhibited by mastoparan derivatives.
| Mastoparan Derivative | Inhibited Replication Stage | Level of Inhibition | Reference |
| Mastoparan-MO | Virus Pre-treatment | 99% | nih.gov |
| Mastoparan-MO | Entry Step | 99% | nih.gov |
| [I⁵, R⁸] mastoparan | Virus Pre-treatment | 99% | nih.gov |
| [I⁵, R⁸] mastoparan | Adsorption Step | 99% | nih.gov |
| [I⁵, R⁸] mastoparan | Entry Step | 99% | nih.gov |
Structure Activity Relationships and Peptide Engineering
Influence of Amino Acid Composition and Sequence on Activity
The biological functions of mastoparan (B549812) are intrinsically linked to its amino acid composition and sequence. Generally, mastoparans are characterized by a length of 14 amino acid residues, though some exceptions with 13, 15, or 17 residues exist frontiersin.org. They are rich in hydrophobic amino acids such as Isoleucine (Ile), Leucine (Leu), and Alanine (Ala), and typically possess lysine (B10760008) (Lys) residues, which confer a net positive charge nih.govnih.gov.
The sequence motifs in the N-terminal region, such as INWK..., INLKA..., and INWLKLGK..., are conserved in mastoparans from social wasps and are crucial for their activity frontiersin.org. The distribution and number of lysine residues, which can range from one to four, create variability in positive charges and charge densities along the peptide, influencing its interaction with cell membranes frontiersin.orgresearchgate.net. For instance, the simple substitution of Lys¹² with Ala¹² was found to stimulate G₀ protein activity more than the original peptide nih.gov. Studies on mastoparan-like peptides have shown that modifications in the amino acid sequence lead to significant changes in physicochemical properties nih.gov.
Furthermore, the removal of the first three amino acids from the N-terminus of eumenine mastoparan-AF (EMP-AF) resulted in a loss of activity, highlighting the importance of this region frontiersin.org. The composition of amino acids on the hydrophobic face of the alpha-helix is also critical for the degranulation activity of mastoparan family peptides researchgate.netnih.gov.
Role of C-Terminal Amidation
A key structural feature of most mastoparans is the amidation of the C-terminal amino acid nih.gov. This post-translational modification is crucial for the peptide's biological activity. C-terminal amidation stabilizes the α-helical conformation of the peptide, which in turn facilitates a deeper interaction with the phospholipid constituents of cell membranes nih.govmdpi.com. This enhanced interaction promotes biological activities that are dependent on both peptide structure recognition by G-protein coupled receptors (GPCRs) and membrane perturbation, such as hemolysis and antimicrobial action nih.gov.
The removal of C-terminal amidation has been shown to reduce both antibacterial and hemolytic activities frontiersin.org. For example, when the C-terminal amidation of Protonectarina-MP is replaced with an acidic form, a decrease in antimicrobial, hemolytic, and mast cell degranulation properties is observed nih.govfrontiersin.org. This underscores the critical role of C-terminal amidation in maintaining the structural integrity and, consequently, the biological function of mastoparan mdpi.com.
Impact of Alpha-Helical Structure on Function
Mastoparan adopts an amphiphilic alpha-helical structure in membrane-mimicking environments, which is fundamental to its biological activity nih.govwikipedia.org. In an aqueous environment, mastoparan exists in an unordered conformation. However, upon interaction with environments like methanol or cell membranes, it transitions into an alpha-helical form, stabilized by strong intramolecular hydrogen bonds wikipedia.org. This helical conformation is essential for its interaction with and disruption of cell membranes nih.gov.
The unique cationic α-helix structure is a key motif for the antimicrobial activity of mastoparan family peptides mdpi.com. The amphipathic nature of this helix, with a hydrophobic face and a hydrophilic face, allows it to insert into the lipid bilayer of cell membranes, leading to pore formation and cell lysis mdpi.com. The stabilization of this secondary structure by features like C-terminal amidation directly correlates with the peptide's lytic activity nih.gov.
Rational Design Strategies for Enhanced Therapeutic Properties
To overcome the cytotoxic limitations of natural mastoparan, various rational design strategies have been employed to develop analogs with improved therapeutic properties, such as increased antimicrobial potency and reduced toxicity to host cells nih.gov.
Modifications at the N-terminus of mastoparan have been explored to enhance its therapeutic index. One approach involves the addition of a pentapeptide motif (FLPII), naturally found in other antimicrobial peptides, to the N-terminus of mastoparan-L. This modification was shown to potentiate the antimicrobial and immunomodulatory effects while reducing hemolytic activity nih.gov. Another strategy involved the addition of a fluorenylmethyloxycarbonyl (Fmoc) group to the N-terminal portion of certain mastoparan analogs, which resulted in an increase in hemolytic activity without altering the antimicrobial potency frontiersin.org. Conversely, the removal of the first three N-terminal amino acid residues in some analogs led to a complete loss of activity frontiersin.org.
Chimeric peptide design involves combining the mastoparan sequence with fragments of other biologically active peptides to create hybrid molecules with novel or enhanced properties. For instance, chimeric analogs have been created by coupling a fragment of galanin to the N-terminus of mastoparan, resulting in peptides like galparan nih.gov. Another example is the creation of hybrids with RNA III inhibiting peptide (RIP), which have shown promising antibacterial activity against Staphylococcus aureus mdpi.comresearchgate.net.
A series of short hybrid antimicrobial peptides were designed by combining different fragments of venom-derived alpha-helical antimicrobial peptides pEM-2, mastoparan-VT1, and mastoparan-B. One such hybrid, PV3, derived from pEM-2 and mastoparan-VT1, demonstrated a more than threefold improvement in its therapeutic index compared to the parent peptides nih.gov.
Selective amino acid substitution is a widely used strategy to modulate the activity and selectivity of mastoparan. The goal is often to increase the net positive charge or alter the hydrophobicity and hydrophobic moment to enhance antimicrobial activity while minimizing cytotoxicity frontiersin.orgnih.gov.
In one study, an analog of mastoparan was created by substituting Ala at positions 5 and 8 with Ile and Arg, respectively ([I⁵, R⁸] MP). This analog displayed broad-spectrum antimicrobial activity against bacteria and fungi, including antibiotic-resistant strains, without being hemolytic or cytotoxic to human cells nih.gov. This suggests that modifying the hydrophobic moment through amino acid substitution can enhance the selectivity of mastoparan nih.gov.
Other studies have investigated the replacement of Lys residues with the more basic Arg residues, which resulted in increased hemolytic activity without affecting antibacterial activity frontiersin.org. Conversely, replacing Leu⁴ with Lys⁴ increased activity against E. coli and drastically reduced hemolytic activity frontiersin.org. Substitution of Trp³ with Phe³ led to a loss of activity frontiersin.org. These studies highlight the profound impact that single amino acid substitutions can have on the biological profile of mastoparan.
Optimization for Specificity and Selectivity
Mastoparan, a cationic and amphipathic tetradecapeptide from the venom of the wasp Vespula lewisii, exhibits potent biological activities, including broad-spectrum antimicrobial effects. nih.govnih.govmdpi.com However, its therapeutic application has been largely hindered by its non-specific lytic activity, which includes high hemolytic activity and cytotoxicity toward mammalian cells. pnas.orgmdpi.com Consequently, significant research has focused on the peptide engineering of mastoparan to enhance its specificity for microbial targets while minimizing damage to host cells. This involves a delicate optimization of its structural and physicochemical properties to uncouple its desired antimicrobial effects from its undesirable cytotoxicity.
Balancing Antimicrobial Efficacy with Host Cell Interactions
The biological activity of mastoparan is intrinsically linked to its physicochemical properties, such as its α-helical structure, amphipathicity, hydrophobicity, and net positive charge. nih.gov These characteristics enable the peptide to interact with and disrupt cell membranes. The primary challenge in optimizing mastoparan lies in the fact that the very properties responsible for its potent antimicrobial action also contribute to its toxicity against host cells, such as red blood cells and other mammalian cell types. pnas.orgmdpi.com
The goal of peptide engineering in this context is to fine-tune these properties to achieve greater selectivity. The underlying principle is that microbial and mammalian cell membranes have distinct differences in their lipid composition. Bacterial membranes are generally rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which creates a strong electrostatic attraction for the cationic mastoparan. In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, and contains cholesterol, which can affect membrane fluidity and peptide insertion. nih.gov
Research has shown that even minor modifications to the amino acid sequence can significantly alter the balance between antimicrobial and hemolytic activities. Analogs have been developed where this balance is shifted favorably, resulting in peptides with retained or even enhanced antimicrobial efficacy but significantly reduced toxicity toward host cells. pnas.orgnih.gov
| Peptide | Modification from Parent Peptide | Antimicrobial Activity (MIC, μM) | Hemolytic Activity (EC50 or % Hemolysis) | Reference |
|---|---|---|---|---|
| Mastoparan-L (mast-L) | Parent Peptide | Variable | High | pnas.org |
| [I5, R8] mastoparan | Ala5 → Ile, Ala8 → Arg in mast-L | Broad-spectrum activity | No hemolytic activity | nih.gov |
| Mast-MO | N-terminal extension (FLPII motif) on mast-L | Higher than mast-L | Lower cytotoxicity than mast-L | pnas.orgnih.gov |
| Mastoparan-C (MP-C) | Parent Peptide | Potent (MIC ≤ 16 μM) | Moderate | researchgate.netijbs.com |
| cMP-C | Cyclization of MP-C | Lower potency (4x higher MIC) | Higher (IC50 < 10 μM) | researchgate.netijbs.com |
| tMP-C | N-terminal extension (Tat-linked) on MP-C | Potent (similar to MP-C) | Moderate (similar to MP-C) | researchgate.netijbs.com |
Strategies to Reduce Undesirable Interactions
To improve the therapeutic potential of mastoparan, researchers have employed several rational design strategies aimed at reducing its non-specific cytotoxicity, particularly its hemolytic activity. pnas.orgmdpi.com
Reducing Hydrophobicity: Studies have found that hydrophobicity is a critical determinant of mastoparan's hemolytic activity. researchgate.net By substituting highly hydrophobic amino acids with less hydrophobic or charged residues, it is possible to decrease hemolysis while preserving antimicrobial function.
Modifying Charge and Amphipathicity: The introduction or repositioning of charged residues, such as lysine or arginine, can enhance selectivity for anionic bacterial membranes. A notable example is the analog [I⁵, R⁸] mastoparan, derived from mastoparan-L by replacing two alanine residues with isoleucine and arginine. This modification resulted in a peptide with broad-spectrum antimicrobial activity against bacteria and fungi, but with no hemolytic activity and low cytotoxicity. nih.gov Another example is the peptide Polybia-MP1, which exhibits high selectivity for bacterial cells. Its lack of hemolytic activity is attributed to the specific position of its aspartic acid residues, which helps to balance electrostatic interactions. nih.gov
Creating Chimeric Peptides: This approach involves fusing mastoparan with other biologically active peptide sequences to enhance its specificity. For example, chimeric analogs composed of mastoparan (MP) and an RNA III inhibiting peptide (RIP) were designed. Two of these constructs, MP-RIP and RIP-MP, demonstrated relatively high antibacterial activity against Staphylococcus aureus, suggesting that such hybrids could be tailored for improved target selectivity. nih.govmdpi.com
N-terminal Extension: Adding specific peptide sequences to the N-terminus of mastoparan can alter its biological profile. A successful example is mast-MO, which was engineered by adding a five-amino-acid motif (FLPII) to the N-terminus of mastoparan-L. This modification not only enhanced the peptide's immunomodulatory properties but also resulted in lower cytotoxicity and higher antimicrobial activity compared to the parent peptide. pnas.orgnih.gov
Structural Modifications: Other alterations to the peptide's backbone have been explored, with varying degrees of success.
Cyclization: In one study, mastoparan-C (MP-C) was cyclized to create cMP-C with the goal of improving stability. However, this modification proved detrimental to its selectivity, as the cyclized peptide showed lower antimicrobial potency and a higher degree of hemolysis. researchgate.netijbs.com
Truncation: Deleting residues from the peptide can also affect its activity. Deletion of the first three C-terminal residues of one mastoparan analog was shown to decrease both its antibacterial and hemolytic activity, which was attributed to a reduction in the length of its α-helix. mdpi.com
Research Methodologies and Analytical Techniques
Membrane Interaction Studies
Electron Microscopy for Membrane Damage Visualization (e.g., Scanning Electron Microscopy)
Electron microscopy is a powerful technique for visualizing the direct physical effects of peptides on cell membranes. In studies involving mastoparan (B549812) analogues, such as Mastoparan-AF, Scanning Electron Microscopy (SEM) has been employed to observe the morphological changes induced in bacteria. Treatment of Escherichia coli O157:H7 with Mastoparan-AF resulted in visible damage to the bacterial surface. SEM imaging revealed that while untreated bacteria maintained a smooth, rod-shaped morphology, the peptide-treated bacteria exhibited irregular dents and full perforations on their surfaces, particularly at the apical ends. This technique provides direct visual evidence of the membrane-disrupting mechanism of action characteristic of mastoparan peptides.
Cellular Assays
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of Mastoparan from Vespula lewisii have been quantified against a variety of cell lines using cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Mastoparan has demonstrated broad-spectrum anticancer activity, inhibiting the proliferation of diverse human cancer cell lines. For instance, one study reported its efficacy against non-small cell lung cancer (H157), melanocyte (MDA-MB-435S), human prostate carcinoma (PC-3), human glioblastoma astrocytoma (U251MG), and human breast cancer (MCF-7) cells.
The potency of Mastoparan, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the cell line and the specific form of the peptide (e.g., C-terminally amidated vs. non-amidated). The amidated form of Mastoparan has been shown to be significantly more potent than the non-amidated version against cell lines like Jurkat T leukemia and MDA-MB-231 breast cancer cells. Notably, Mastoparan tends to be less toxic to normal cells, such as peripheral blood mononuclear cells (PBMCs), compared to cancer cells.
Table 1: Cytotoxicity (IC50) of Mastoparan from Vespula lewisii Against Various Cell Lines
| Cell Line | Cell Type | Mastoparan Form | IC50 (µM) | Source |
|---|---|---|---|---|
| B16F10-Nex2 | Murine Melanoma | Not Specified | 165 | |
| Jurkat T-ALL | Human T-cell Leukemia | Amidated (-NH2) | 9.1 | |
| MDA-MB-231 | Human Breast Cancer | Amidated (-NH2) | 22 | |
| A549 | Human Lung Carcinoma | Not Specified | 34.3 (µg/mL) | |
| H157 | Non-small Cell Lung Cancer | Mastoparan-C | 6.26 | |
| MDA-MB-435S | Melanocyte | Mastoparan-C | 10.05 | |
| PC-3 | Human Prostate Carcinoma | Mastoparan-C | 36.65 | |
| U251MG | Human Glioblastoma Astrocytoma | Mastoparan-C | 11.27 | |
| MCF-7 | Human Breast Cancer | Mastoparan-C | 10.39 | |
| HMEC-1 | Normal Human Microvessel Endothelial | Mastoparan-C | 26.08 | |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Amidated (-NH2) | 48 |
Apoptosis and Necrosis Detection (e.g., Annexin V-FITC/PI, LDH Release)
To elucidate the mechanism of cell death induced by Mastoparan, researchers utilize assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a widely used flow cytometry method for this purpose. Annexin V, a calcium-dependent protein, binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter necrotic or late apoptotic cells where membrane integrity is compromised. Studies on B16F10-Nex2 melanoma cells have used the Annexin V-FITC/PI assay to confirm that Mastoparan from Vespula lewisii induces cell death via the apoptotic pathway.
Necrotic cell death is often quantified by measuring the release of intracellular enzymes into the surrounding culture medium, which indicates a loss of plasma membrane integrity. The Lactate (B86563) Dehydrogenase (LDH) release assay is a common method for this. LDH is a stable cytoplasmic enzyme that, upon its release from damaged cells, can be quantified using a colorimetric assay where it catalyzes the conversion of a tetrazolium salt into a colored formazan product. This method provides a reliable way to measure the membrane-lytic activity associated with necrosis.
Reactive Oxygen Species (ROS) Measurement
The involvement of oxidative stress in Mastoparan-induced cell death is investigated by measuring the levels of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures. Research on the effects of Mastoparan from Vespula lewisii on B16F10-Nex2 melanoma cells has demonstrated that the peptide leads to the generation of ROS, implicating oxidative stress as a component of its mechanism of action.
Mitochondrial Membrane Potential Assays
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm can be monitored using fluorescent probes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence. In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. Therefore, a shift in fluorescence from red to green is indicative of mitochondrial depolarization and an early stage of apoptosis. Studies have confirmed that Mastoparan from Vespula lewisii causes a loss of mitochondrial membrane potential in B16F10-Nex2 melanoma cells, which is a critical step in its induction of apoptosis via the intrinsic mitochondrial pathway.
Reporter Gene Assays for Signaling Pathways
Mastoparan from Vespula lewisii is known to directly interact with and modulate intracellular signaling pathways, most notably by activating heterotrimeric GTP-binding proteins (G proteins). This action allows the peptide to mimic the function of G protein-coupled receptors (GPCRs). While direct reporter gene assays are one way to study signaling, the fundamental interaction between Mastoparan and G proteins is often studied using biochemical assays. These assays measure the direct effect of the peptide on G protein function. For example, studies have shown that Mastoparan increases the GTPase activity of purified G proteins and accelerates the rate of nucleotide binding. It promotes the dissociation of bound GDP, which is the mechanism by which receptors normally regulate G proteins. This G protein activation can occur indirectly through interaction with nucleoside diphosphate (B83284) kinase (NDPK). These functional assays are crucial for understanding how Mastoparan initiates signaling cascades within the cell.
Antimicrobial Efficacy Assays
The antimicrobial properties of Mastoparan from the wasp Vespula lewisii and its engineered analogs are rigorously evaluated using a variety of standardized laboratory techniques. These assays are crucial for determining the peptide's spectrum of activity and its potential as a therapeutic agent.
The minimal inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly employed to determine the MIC of Mastoparan and its derivatives against a panel of clinically relevant bacteria. pnas.org
In these assays, serial dilutions of the peptide are prepared in 96-well microtiter plates, and a standardized inoculum of the test bacterium is added. pnas.org The plates are then incubated, and the MIC is determined by visual inspection for turbidity. Mastoparan has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, relatively low concentrations of mastoparan inhibit the growth of Staphylococcus aureus and Escherichia coli. nih.gov Studies have reported specific MIC values for the parent peptide, Mastoparan-L (mast-L), and its more potent, less toxic engineered analog, mast-MO. pnas.org
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Mastoparan (MP) | Staphylococcus aureus | 8 |
| Mastoparan (MP) | Escherichia coli | 32 |
| Mast-MO | Escherichia coli ATCC0157 | 4 |
| Mast-MO | Staphylococcus aureus ATCC33591 | 4 |
This table presents a selection of reported MIC values for Mastoparan and its analog against specific bacterial strains. pnas.orgnih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of Mastoparan to interfere with biofilms is a critical aspect of its evaluation. Assays are conducted to determine both the minimum biofilm inhibitory concentration (MBIC), the lowest concentration to prevent biofilm formation, and the minimum biofilm eradication concentration (MBEC), the concentration required to destroy pre-formed biofilms. nih.gov
For MBIC assays, peptide solutions are incubated with bacterial cultures from the onset to assess the prevention of biofilm formation. nih.gov To determine the MBEC, biofilms are allowed to form in 96-well plates before the peptide solutions are added. nih.gov After incubation, the remaining biofilms are typically stained with crystal violet and quantified. nih.gov Studies have shown that Mastoparan derivatives can effectively suppress biofilm formation by pathogens like S. aureus and P. aeruginosa at relatively low concentrations. nih.govresearchgate.net However, they are generally less effective at eradicating established biofilms. nih.govresearchgate.net For example, an engineered analog, mast-MO, exhibited significant antibiofilm properties against E. coli and S. aureus. pnas.org
| Compound | Bacterial Strain | MBIC (µM) |
|---|---|---|
| MP-C | S. aureus | ≤32 |
| tMP-C | S. aureus | ≤32 |
| MP-C | P. aeruginosa | ≤32 |
| tMP-C | P. aeruginosa | ≤32 |
This table shows the Minimum Biofilm Inhibitory Concentration (MBIC) for Mastoparan-C (MP-C) and a tat-linked analog (tMP-C) against common biofilm-forming bacteria. nih.gov
Antiviral Activity Assays (e.g., Plaque Assays)
The antiviral potential of Mastoparan peptides is often investigated using plaque reduction assays. This technique is instrumental in quantifying the ability of a compound to inhibit the replication of a virus. The assay involves infecting a confluent monolayer of host cells (such as Vero cells) with a virus, in this case, Human alphaherpesvirus 1 (HSV-1), in the presence of varying concentrations of the peptide. nih.govnih.govresearchgate.net
After an incubation period that allows the virus to infect cells and produce progeny, the cells are overlaid with a semi-solid medium to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, or "plaques," which can be counted. A reduction in the number of plaques in the presence of the peptide compared to an untreated control indicates antiviral activity. nih.govnih.gov Studies have demonstrated that derivatives of Mastoparan-L can significantly inhibit HSV-1, with some analogs achieving up to 99% inhibition of viral replication, particularly when introduced during the early stages of infection. nih.govnih.govresearchgate.net
| Compound | Concentration (µg/mL) | Viral Inhibition (%) |
|---|---|---|
| [I5, R8] mastoparan | 50 | 99 (SD=1) |
| 25 | 96 (SD=3) | |
| Mastoparan-MO | >80% inhibition | N/A |
This table summarizes the dose-dependent viral inhibition of Human alphaherpesvirus 1 (HSV-1) by Mastoparan derivatives, as determined by plaque assays. nih.govnih.gov
In vivo Preclinical Models for Efficacy Evaluation
To assess the therapeutic potential of Mastoparan peptides in a living organism, in vivo preclinical models are essential. Mouse models of systemic infection, or sepsis, are commonly used to evaluate the efficacy of new antimicrobial agents. pnas.orgdrugtargetreview.com In these models, mice are infected with a lethal dose of pathogenic bacteria, such as Escherichia coli or Staphylococcus aureus. pnas.orgdrugtargetreview.com
Following infection, the animals are treated with the Mastoparan-derived peptide, and their survival rates are monitored over a period of time, typically 24 hours or longer. pnas.org These studies have shown that engineered mastoparan peptides, like mast-MO, can significantly protect mice from lethal bacterial infections. drugtargetreview.com For example, in experiments where mice were infected with sepsis-inducing strains of E. coli or S. aureus, treatment with mast-MO resulted in an 80% survival rate, a significant improvement compared to treatment with the original mast-L peptide. drugtargetreview.com Another study highlighted the use of a mouse dermonecrotic infection model to show that mastoparan-L could accelerate the clearance of Staphylococcus aureus. nih.gov These preclinical models are vital for demonstrating the anti-infective capabilities of Mastoparan peptides and their potential for further development. pnas.org
| Compound | Infection Model | Outcome |
|---|---|---|
| Mast-MO | Lethal Sepsis (E. coli) | 80% survival in treated mice |
| Mast-MO | Lethal Sepsis (S. aureus) | 80% survival in treated mice |
| Mastoparan-L | Dermonecrotic Infection (S. aureus) | Accelerated bacterial clearance |
This table highlights the efficacy of Mastoparan and its analog in various preclinical mouse models of bacterial infection. drugtargetreview.comnih.gov
Future Directions and Research Perspectives
Further Elucidation of Molecular Mechanisms
A comprehensive understanding of the molecular mechanisms underpinning Mastoparan's effects is crucial for its development as a therapeutic agent. Future research should focus on several key areas:
G Protein Activation: Mastoparan (B549812) is known to directly activate G proteins, mimicking the function of G protein-coupled receptors (GPCRs) nih.govnih.gov. However, the precise molecular interactions and the full spectrum of G proteins affected by Mastoparan from Vespula lewisii are not yet fully characterized. Future studies should aim to:
Delineate the specific binding sites of Mastoparan on different G protein subunits.
Investigate the conformational changes induced in G proteins upon Mastoparan binding.
Explore the potential for Mastoparan to differentially activate various G protein signaling pathways in a cell-type-specific manner.
Membrane Interaction and Perturbation: The interaction of Mastoparan with cell membranes is a critical aspect of its activity. While its ability to form pores and disrupt membrane integrity is established, the dynamics of these processes warrant further investigation. Future research could employ advanced biophysical techniques to:
Characterize the influence of lipid composition and membrane fluidity on Mastoparan's binding and pore-forming activity.
Visualize the step-by-step process of membrane insertion and disruption at high resolution.
Determine how these membrane interactions contribute to its various biological effects, including antimicrobial and anticancer activities.
Receptor-Mediated Pathways: Recent evidence suggests that Mastoparan's effects are not solely due to direct membrane disruption and G protein activation. Investigating its potential interactions with specific cell surface receptors could unveil novel signaling pathways.
Advanced Peptide Engineering for Enhanced Biocompatibility and Potency
The inherent toxicity of Mastoparan poses a significant hurdle to its clinical application. Advanced peptide engineering strategies offer a promising approach to overcome this limitation by designing analogs with improved therapeutic indices.
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the amino acid sequence of Mastoparan can provide valuable insights into the determinants of its activity and toxicity. Future SAR studies should focus on:
Substituting specific amino acid residues to modulate hydrophobicity, charge, and helical propensity.
Synthesizing a library of Mastoparan analogs and screening them for enhanced potency against specific targets (e.g., cancer cells, multidrug-resistant bacteria) and reduced toxicity against normal cells. For example, the creation of chimeric analogs by combining Mastoparan with other biologically active peptides, such as galanin or RNA III inhibiting peptide (RIP), has shown promise in enhancing antibacterial activity nih.gov.
Chimeric Peptides and Conjugation: Creating hybrid molecules by linking Mastoparan to other functional moieties can improve its targeting and efficacy. Future research could explore:
The development of chimeric peptides that fuse Mastoparan with cell-penetrating peptides to enhance intracellular delivery.
Conjugating Mastoparan to targeting ligands (e.g., antibodies, aptamers) to direct its activity towards specific cell types, thereby minimizing off-target effects.
Modifications for Improved Stability: The susceptibility of peptides to proteolytic degradation in vivo can limit their therapeutic utility. Engineering Mastoparan analogs with enhanced stability is a critical area for future research. This can be achieved through:
Incorporation of unnatural amino acids or D-amino acids.
Cyclization of the peptide backbone.
| Engineered Mastoparan Analog | Modification | Observed Enhancement | Reference |
| MP-RIP and RIP-MP | Chimeric peptide with RNA III inhibiting peptide | Increased antibacterial activity against S. aureus | nih.gov |
| mast-MO | Replacement of a toxic region with a pentapeptide motif | Enhanced antimicrobial potency and reduced toxicity to human cells | mdpi.com |
| tMP-C | Addition of a cell-penetrating peptide (TAT) to the N-terminus | Increased activity against cancer cells |
Exploration of Novel Therapeutic Applications
The broad-spectrum bioactivity of Mastoparan suggests its potential utility in a variety of therapeutic areas beyond its well-known antimicrobial and mast cell-degranulating properties.
Anticancer Therapy: Mastoparan and its analogs have demonstrated cytotoxic effects against various cancer cell lines, including melanoma, leukemia, and breast cancer researchgate.netfrontiersin.org. Future research should aim to:
Elucidate the precise mechanisms of Mastoparan-induced cancer cell death (e.g., apoptosis, necrosis, pyroptosis).
Evaluate the in vivo efficacy of Mastoparan analogs in preclinical cancer models.
Investigate the potential for synergistic effects when combined with conventional chemotherapeutic agents or immunotherapy.
Antiviral Agents: The ability of Mastoparan to disrupt lipid membranes makes it a candidate for antiviral therapy, particularly against enveloped viruses. Recent studies have shown the potential of Mastoparan-L-derived peptides against Human alphaherpesvirus 1 (HSV-1) researchgate.netnih.gov. Further research is needed to:
Screen Mastoparan and its analogs against a broader range of clinically relevant viruses.
Investigate the mechanism of viral inactivation, whether it is through direct disruption of the viral envelope or interference with viral entry and replication.
Drug Delivery Systems: The membrane-permeabilizing properties of Mastoparan can be harnessed to facilitate the intracellular delivery of other therapeutic molecules. Future studies could focus on:
Developing Mastoparan-based delivery systems for nucleic acids (e.g., siRNA, plasmid DNA) and small molecule drugs.
Designing activatable cell-penetrating peptides derived from Mastoparan that are triggered by specific stimuli in the target microenvironment.
| Potential Therapeutic Application | Observed Effect | Supporting Evidence |
| Antimicrobial | Activity against multidrug-resistant bacteria | researchgate.net |
| Antiviral | Inhibition of Human alphaherpesvirus 1 (HSV-1) | researchgate.netnih.gov |
| Anticancer | Cytotoxicity against various cancer cell lines | researchgate.netfrontiersin.org |
| Drug Delivery | Potential for intracellular delivery of therapeutics | nih.gov |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is poised to accelerate the development of Mastoparan-based therapeutics.
In Silico Design of Analogs: Computational tools can be employed to predict the structure and activity of novel Mastoparan analogs before their chemical synthesis. Future efforts should involve:
Utilizing molecular docking and molecular dynamics simulations to model the interaction of Mastoparan analogs with their biological targets (e.g., bacterial membranes, G proteins).
Employing quantitative structure-activity relationship (QSAR) models to guide the design of peptides with optimized properties.
Molecular Dynamics Simulations: These simulations can provide atomic-level insights into the dynamic processes of Mastoparan's interaction with lipid bilayers and other biological molecules. Future simulations could focus on:
Modeling the process of pore formation in different types of membranes (e.g., bacterial vs. mammalian).
Simulating the binding of Mastoparan to G proteins to understand the allosteric changes that lead to activation. Molecular dynamics simulations have been used to investigate the interactions of Mastoparan analogs with bacteria-like membranes compared to model mammalian membranes researchgate.net.
Integrated Research Platforms: Establishing a feedback loop between computational prediction and experimental validation will be crucial for the efficient development of new Mastoparan-based therapies. This integrated approach will enable the rapid design, synthesis, and testing of novel peptide candidates with enhanced therapeutic profiles.
Q & A
Q. How can Mastoparan studies contribute to broader theoretical models of host-defense peptide evolution?
- Methodological Answer : Use phylogenomic analyses to trace Mastoparan homologs across Hymenoptera species. Integrate structural data (e.g., NMR-derived conformations) with ecological traits (e.g., predation behavior) to test adaptive hypotheses. Publish datasets in FAIR-aligned repositories for interdisciplinary reuse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
